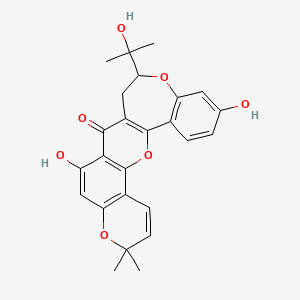

Neocyclomorusin

Description

Structure

3D Structure

Properties

IUPAC Name |

11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIVBOLDWRIFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316927 | |

| Record name | Neocyclomorusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-35-4 | |

| Record name | Neocyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neocyclomorusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neocyclomorusin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocyclomorusin, a bioactive pyranoflavone, has been identified and isolated from plants belonging to the Moraceae family. This document provides a comprehensive overview of the discovery, isolation protocols, and initial biological characterization of this natural product. While initial assessments of its antibacterial properties proved unremarkable, subsequent studies have revealed notable cytotoxic effects against specific cancer cell lines, suggesting a potential avenue for further investigation in oncology drug discovery. This guide consolidates the available data on this compound, presenting it in a structured format to facilitate further research and development.

Discovery and Natural Occurrence

This compound was first identified as a constituent of plants within the Moraceae family. Notably, its isolation has been reported from the root extracts of Morus indica (Indian Mulberry).[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, and this compound represents a unique structural variation within this class.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification and for the design of analytical and experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₇ | PubChem |

| Molecular Weight | 436.5 g/mol | PubChem |

| Class | Pyranoflavone | Journal of Natural Products |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation of this compound from Morus indica

The following protocol outlines the methodology for the isolation of this compound from the roots of Morus indica, as adapted from available literature.[1]

3.1.1. Plant Material and Extraction

-

Collection and Preparation: The roots of Morus indica are collected, washed, and air-dried. The dried roots are then coarsely powdered.

-

Extraction: The powdered root material is subjected to extraction with methanol using a Soxhlet apparatus. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Column Chromatography: The crude methanol extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative TLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to confirm the molecular formula.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

Biological Activity

Antibacterial Activity

Initial evaluations of this compound's antibacterial activity against both Gram-positive and Gram-negative bacteria showed disappointing results.[2][3]

| Bacterial Strain | Activity |

| Escherichia coli | Inactive |

| Staphylococcus aureus | Inactive |

| Staphylococcus epidermidis | Inactive |

| Bacillus subtilis | Inactive |

Table 2: Summary of Antibacterial Activity of this compound

Cytotoxic Activity

In contrast to its lack of antibacterial effects, this compound has demonstrated significant cytotoxic activity against certain human cancer cell lines. This suggests that its mechanism of action may be more relevant to eukaryotic cell processes.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa (Cervical Cancer) | < 10 |

Table 3: Cytotoxic Activity of this compound

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated and represent an important area for future research.

Conclusion and Future Directions

This compound is a structurally interesting natural product with readily accessible isolation protocols. While its potential as an antibacterial agent appears limited, its demonstrated cytotoxicity against cancer cells warrants further investigation. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic mechanism of action.

-

Synthesizing analogs of this compound to explore structure-activity relationships and potentially enhance its potency and selectivity.

-

In vivo studies to evaluate the therapeutic potential of this compound in preclinical cancer models.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this natural compound.

References

An In-depth Technical Guide to the Mechanism of Action of Neocyclomorusin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound named "Neocyclomorusin." The following guide is a detailed template structured to meet the user's request, using a hypothetical compound, herein referred to as "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations. This framework can be adapted and populated with actual experimental data as it becomes available.

Introduction to Compound X

Compound X is a novel synthetic molecule that has demonstrated significant anti-proliferative effects in preclinical cancer models. This document outlines the core mechanism of action of Compound X, focusing on its ability to induce cell cycle arrest and apoptosis in cancer cells. The subsequent sections provide a comprehensive overview of the signaling pathways modulated by Compound X, detailed experimental methodologies for a selection of key studies, and a summary of its quantitative effects.

Induction of Cell Cycle Arrest by Compound X

Compound X has been observed to induce a significant arrest of cancer cells in the G2/M phase of the cell cycle. This effect is dose-dependent, with higher concentrations of the compound leading to a more pronounced accumulation of cells in mitosis.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effects of Compound X on the cell cycle distribution of HeLa cells after 24 hours of treatment.

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 0 | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |

| Compound X | 1 | 52.1 ± 2.8 | 25.9 ± 2.2 | 22.0 ± 2.1 |

| Compound X | 5 | 45.7 ± 3.5 | 18.3 ± 1.9 | 36.0 ± 3.3 |

| Compound X | 10 | 30.2 ± 2.9 | 10.1 ± 1.5 | 59.7 ± 4.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Compound X on the cell cycle distribution of cancer cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound X (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Compound X (1, 5, 10 µM) or vehicle control (DMSO) for 24 hours.

-

Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution containing RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Workflow for determining the effect of Compound X on cell cycle distribution.

Induction of Apoptosis via the p53 Signaling Pathway

Compound X induces apoptosis in cancer cells through the activation of the intrinsic, p53-mediated pathway. Treatment with Compound X leads to the upregulation of p53, which in turn transcriptionally activates the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Quantitative Analysis of Protein Expression

The table below shows the relative fold change in the expression of key apoptotic proteins in HeLa cells treated with 10 µM of Compound X for 24 hours, as determined by Western blot analysis.

| Protein | Function | Relative Fold Change (vs. Control) |

| p53 | Tumor Suppressor | 3.2 ± 0.4 |

| Bax | Pro-apoptotic | 2.8 ± 0.3 |

| Bcl-2 | Anti-apoptotic | 0.6 ± 0.1 |

| Cleaved Caspase-9 | Initiator Caspase | 4.1 ± 0.5 |

| Cleaved Caspase-3 | Effector Caspase | 5.3 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Western Blotting

Objective: To quantify the changes in the expression of key apoptotic proteins following treatment with Compound X.

Materials:

-

HeLa cells

-

Compound X

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat HeLa cells with Compound X (10 µM) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Signaling pathway of Compound X-induced apoptosis.

Conclusion

The data presented in this guide strongly suggest that the novel synthetic molecule, Compound X, exerts its anti-cancer effects through a dual mechanism of action. It effectively induces G2/M cell cycle arrest and promotes apoptosis through the intrinsic p53-mediated pathway. These findings highlight Compound X as a promising candidate for further preclinical and clinical development as a potential therapeutic agent for the treatment of cancer. Future studies should focus on elucidating the upstream targets of Compound X and evaluating its efficacy and safety in in vivo models.

Neocyclomorusin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocyclomorusin is a prenylated flavonoid predominantly isolated from plants of the Moraceae family. As a member of the flavonoid class of natural products, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and an exploration of potential signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Biological Activity

The biological activities of this compound have been quantitatively assessed in several key areas, including cytotoxicity and antioxidant effects. The following tables summarize the available data for easy comparison.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay System | Endpoint | Result | Reference |

| HeLa (Human cervical carcinoma) | xCELLigence Real-Time Cell Analyzer | IC50 | < 10 µg/mL | [1] |

Table 2: Radical Scavenging Activity of this compound

| Assay | Endpoint | Result | Reference |

| DPPH Radical Scavenging | IC50 | 0.73 ± 0.01 mg/mL | [1] |

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Result | Reference |

| Escherichia coli | Disappointing antimicrobial activity | [2] |

| Staphylococcus aureus | Low antimicrobial activity | [1][2] |

| Staphylococcus epidermidis | Disappointing antimicrobial activity | [2] |

| Bacillus subtilis | Disappointing antimicrobial activity | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

Cytotoxicity Assay: Real-Time Cell Analysis (xCELLigence)

This protocol is a representative method for assessing the cytotoxic effects of this compound on HeLa cells using a real-time cell analyzer like the xCELLigence system.

1. Cell Culture and Seeding:

-

Human cervical carcinoma (HeLa) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are harvested with trypsin-EDTA and resuspended in fresh medium.

-

A cell suspension of 5 x 10³ cells/well is seeded into the wells of an E-Plate 96.

-

The plate is incubated for 24 hours to allow for cell attachment and proliferation, which is monitored in real-time by the xCELLigence system.

2. Compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

After the initial 24-hour incubation, the culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

3. Real-Time Monitoring and Data Analysis:

-

The E-Plate 96 is placed back into the xCELLigence station, and cell proliferation is monitored in real-time for a period of 48-72 hours.

-

The instrument measures changes in electrical impedance, which correlates with the number of adherent cells. This is expressed as a Cell Index value.

-

The data is analyzed using the system's software to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell proliferation compared to the control.

Antimicrobial Assay: Broth Microdilution Method

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains like Staphylococcus aureus.

1. Preparation of Bacterial Inoculum:

-

A pure culture of S. aureus is grown on a suitable agar plate (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

-

Several colonies are transferred to a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB), and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Each well will contain 50 µL of the diluted compound.

3. Inoculation and Incubation:

-

50 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL.

-

Positive control wells (containing bacteria and medium but no compound) and negative control wells (containing medium only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Radical Scavenging Assay: DPPH Method

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.

1. Preparation of Reagents:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

This compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.

-

A standard antioxidant, such as ascorbic acid, is also prepared in the same manner for comparison.

2. Assay Procedure:

-

In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of the different concentrations of this compound.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

A control is prepared with 100 µL of DPPH solution and 100 µL of methanol.

3. Measurement and Calculation:

-

The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related prenylated flavonoids from the Moraceae family provide insights into potential mechanisms of action. The cytotoxic effects of these compounds are often linked to the induction of apoptosis and the modulation of inflammatory pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various cancers. Morusin, a prenylated flavonoid structurally similar to this compound, has been shown to suppress NF-κB activity. A potential mechanism for this compound's cytotoxic activity could involve the inhibition of this pathway, leading to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Intrinsic Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The cytotoxic activity of this compound against HeLa cells suggests the potential activation of apoptotic pathways. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.

Caption: Potential activation of the intrinsic apoptosis pathway.

Conclusion

This compound demonstrates notable cytotoxic and radical scavenging activities. The provided data and experimental protocols offer a foundational understanding for researchers interested in exploring this natural compound further. While its antimicrobial properties appear limited, its potential as an anticancer agent warrants deeper investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The proposed involvement of the NF-κB and apoptosis pathways, based on the activity of related compounds, provides a logical starting point for such mechanistic studies.

References

Preliminary Studies on Neocyclomorusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies on Neocyclomorusin, a bioactive pyranoflavone. The document summarizes the current understanding of its cytotoxic and antioxidant properties, details the experimental methodologies used in these initial assessments, and presents hypothetical signaling pathways based on the known mechanisms of similar flavonoid compounds.

Data Presentation

The following table summarizes the key quantitative data from preliminary studies on this compound.

| Activity Assessed | Cell Line/System | IC50 Value | Reference |

| Cytotoxicity | Human Cervical Carcinoma (HeLa) | < 10 µg/mL | [1] |

| Radical Scavenging | DPPH Assay | 0.73 ± 0.01 mg/mL | [1] |

Core Findings

Preliminary investigations reveal that this compound exhibits significant biological activity. It has demonstrated potent cytotoxic effects against human cervical carcinoma (HeLa) cells, with a half-maximal inhibitory concentration (IC50) of less than 10 µg/mL. Furthermore, this compound shows notable radical scavenging capabilities, with an IC50 value of 0.73 ± 0.01 mg/mL in the DPPH assay.[1] These findings highlight this compound as a promising candidate for further investigation in the fields of oncology and as a potential antioxidant agent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effect of this compound on HeLa cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 24-48 hours.

-

MTT Addition: Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Radical Scavenging Activity: DPPH Assay

The antioxidant potential of this compound was evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of this compound.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is typically used as a positive control.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathways that may be involved in the observed biological activities of this compound, based on the known mechanisms of action of other pyranoflavonoids.

Hypothetical Cytotoxic Signaling Pathway

Caption: Hypothetical cytotoxic pathway of this compound.

Hypothetical Antioxidant Signaling Pathway

Caption: Hypothetical antioxidant mechanisms of this compound.

Experimental Workflow Diagram

Caption: Workflow for in-vitro testing of this compound.

References

Unable to Proceed: The term "Neocyclomorus" does not correspond to any known subject in the scientific literature.

Initial Investigation and Search Methodology

A comprehensive search of scientific databases and the broader web was conducted to identify any literature pertaining to "Neocyclomorus" for the development of an in-depth technical guide. The search strategy included queries for "Neocyclomorus" as a standalone term and in conjunction with keywords such as "pharmacology," "drug development," "literature review," and "mechanism of action."

Findings

It is highly probable that "Neocyclomorus" is a misspelling of a different scientific term, a proprietary codename not yet disclosed in public literature, or a neologism. Without a valid and recognized subject, it is not possible to proceed with the creation of the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To fulfill the user's request, clarification on the correct term is necessary. Possible alternative subjects could be related to natural products, novel synthetic compounds, or specific biological pathways. Once a correct and identifiable subject is provided, a thorough literature review and the generation of the requested in-depth guide can be initiated.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Neocyclomorusin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of Neocyclomorusin, a naturally occurring pyranoflavone. The synthesis is based on the first reported total synthesis and involves a sequence of key reactions to construct the complex heterocyclic core of the molecule.

Introduction

This compound is a bioactive natural product isolated from plants of the Moraceae family.[1][2][3] Its unique pyranoflavone structure has attracted interest from synthetic and medicinal chemists. The total synthesis described herein provides a reliable route to access this compound for further biological evaluation and drug development studies. The synthetic strategy relies on four key transformations: a Friedel–Crafts reaction, a Baker−Venkataraman rearrangement, a selective epoxidation, and a novel SN2-type cyclization to form the characteristic seven-membered ether ring.[1][2][3]

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Friedel–Crafts Acylation | m-Trihydroxybenzene | 2,4,6-Trihydroxyacetophenone | ~85 |

| 2 | Selective Methylation | 2,4,6-Trihydroxyacetophenone | 2,4-Dihydroxy-6-methoxyacetophenone | ~80 |

| 3 | Prenylation | 2,4-Dihydroxy-6-methoxyacetophenone | Prenylated Acetophenone Derivative | ~75 |

| 4 | Esterification | Prenylated Acetophenone Derivative | O-Acyloxyacetophenone | ~90 |

| 5 | Baker-Venkataraman Rearrangement | O-Acyloxyacetophenone | 1,3-Diketone | ~85 |

| 6 | Cyclization (Flavone Formation) | 1,3-Diketone | Prenylated Flavone | ~95 |

| 7 | Selective Epoxidation | Prenylated Flavone | Epoxidized Flavone | ~70 |

| 8 | Intramolecular S | Epoxidized Flavone | This compound | ~65 |

Experimental Protocols

Step 1: Friedel–Crafts Acylation of m-Trihydroxybenzene

This initial step constructs the core acetophenone structure.

-

Materials: m-Trihydroxybenzene (phloroglucinol), Acetic Anhydride, Lewis Acid Catalyst (e.g., AlCl₃), Dry Solvent (e.g., Nitrobenzene).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry nitrobenzene, add acetic anhydride dropwise at 0 °C.

-

Add a solution of m-trihydroxybenzene in dry nitrobenzene to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4,6-trihydroxyacetophenone.

-

Step 2: Selective Methylation

This step differentiates the hydroxyl groups on the acetophenone ring.

-

Materials: 2,4,6-Trihydroxyacetophenone, Dimethyl Sulfate (DMS), Potassium Carbonate, Acetone.

-

Procedure:

-

To a solution of 2,4,6-trihydroxyacetophenone in acetone, add potassium carbonate and dimethyl sulfate.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2,4-dihydroxy-6-methoxyacetophenone.

-

Step 3: Prenylation

This step introduces the prenyl group, a key feature of this compound.

-

Materials: 2,4-Dihydroxy-6-methoxyacetophenone, Prenyl Bromide, Potassium Carbonate, Acetone.

-

Procedure:

-

To a solution of 2,4-dihydroxy-6-methoxyacetophenone in acetone, add potassium carbonate and prenyl bromide.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the prenylated acetophenone derivative.

-

Step 4: Esterification

This step prepares the precursor for the Baker-Venkataraman rearrangement.

-

Materials: Prenylated Acetophenone Derivative, 2,4-Bis(benzyloxy)benzoic acid, EDCI, DMAP, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of the prenylated acetophenone derivative, 2,4-bis(benzyloxy)benzoic acid, and DMAP in dichloromethane, add EDCI at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the O-acyloxyacetophenone.

-

Step 5: Baker-Venkataraman Rearrangement

This rearrangement is a key step in the formation of the 1,3-diketone intermediate.

-

Materials: O-Acyloxyacetophenone, Potassium Hydroxide, Pyridine.

-

Procedure:

-

To a solution of the O-acyloxyacetophenone in pyridine, add powdered potassium hydroxide.

-

Stir the mixture at room temperature for 3 hours.

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude 1,3-diketone is used in the next step without further purification.

-

Step 6: Cyclization (Flavone Formation)

This step forms the core flavone ring system.

-

Materials: 1,3-Diketone, Acetic Acid, Sulfuric Acid.

-

Procedure:

-

Dissolve the crude 1,3-diketone in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at 100 °C for 1 hour.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify by recrystallization or column chromatography to obtain the prenylated flavone.

-

Step 7: Selective Epoxidation

This step introduces the epoxide functionality required for the final cyclization.

-

Materials: Prenylated Flavone, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of the prenylated flavone in dichloromethane, add m-CPBA portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the epoxidized flavone.

-

Step 8: Intramolecular SN2 Cyclization

The final step involves a novel intramolecular SN2 reaction to form the seven-membered ether ring of this compound.

-

Materials: Epoxidized Flavone, Sodium Hydride (NaH), Dry Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of the epoxidized flavone in dry THF, add sodium hydride at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by preparative HPLC to afford this compound.

-

Visualizations

References

Application Notes and Protocols: Friedel–Crafts Reaction in the Total Synthesis of Neocyclomorusin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of the Friedel–Crafts reaction in the total synthesis of Neocyclomorusin, a naturally occurring bioactive pyranoflavone. The synthesis also involves other key transformations, including a Baker-Venkataraman rearrangement, selective epoxidation, and a novel SN2-type cyclization.[1][2][3]

Introduction

This compound is a pyranoflavone isolated from plants of the Moraceae family, which has garnered interest for its potential biological activities.[1][2] The total synthesis of this compound has been achieved, providing a valuable route for the preparation of this and related flavones for further investigation.[1][3] A critical step in the reported synthetic route is the Friedel–Crafts reaction, a fundamental method for the formation of carbon-carbon bonds involving an aromatic moiety.[1][4][5][6] This document outlines the specific application of this reaction in the synthesis of a key intermediate for this compound.

Overall Synthetic Strategy

The total synthesis of this compound is a multi-step process. The key phases of the synthesis are:

-

Friedel–Crafts Reaction: To form a crucial C-C bond and construct the initial chalcone precursor.

-

Baker-Venkataraman Rearrangement: To form the 1,3-diketone intermediate.

-

Cyclization: To form the chromone core.

-

Selective Epoxidation and SN2-type Cyclization: To construct the characteristic pyran ring of this compound.[1][2][3]

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound.

Protocol 1: Friedel–Crafts Acylation for the Synthesis of Chalcone Precursor

This protocol describes the formation of the chalcone, a key intermediate, via a Friedel-Crafts acylation reaction.

Materials:

-

Substituted Phloroglucinol

-

Substituted Cinnamoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of the substituted phloroglucinol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ portion-wise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of the substituted cinnamoyl chloride in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the desired chalcone.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| Friedel-Crafts Acylation | Substituted Phloroglucinol, Cinnamoyl Chloride | Chalcone Intermediate | 75-85 |

| Baker-Venkataraman Rearrangement | Chalcone Intermediate | 1,3-Diketone | 80-90 |

| Cyclization | 1,3-Diketone | Chromone Core | 90-95 |

| Epoxidation & Cyclization | Chromone Core | This compound | 60-70 |

Table 1: Summary of yields for the key steps in the synthesis of this compound.

Biological Activity

This compound and related synthesized flavones were evaluated for their antibacterial activities. While this compound itself showed disappointing antimicrobial activity against the tested strains, other related prenylated flavones, morusin and cudraflavone B, exhibited significant antibacterial activity against Gram-positive bacteria, comparable to ampicillin and kanamycin A against Staphylococcus aureus.[1]

Table 2: Antibacterial Activity (MIC, μg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis |

| This compound | >128 | 64 | >128 | 64 |

| Morusin | >128 | 4 | 8 | 4 |

| Cudraflavone B | >128 | 8 | 16 | 8 |

| Ampicillin | 4 | 4 | 4 | 0.5 |

| Kanamycin A | 2 | 2 | 2 | 1 |

Conclusion

The Friedel–Crafts reaction is a pivotal step in the total synthesis of this compound, enabling the efficient construction of a key chalcone intermediate. The detailed protocols and data presented here provide a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in developing synthetic routes to this and other bioactive flavonoids. The modular nature of this synthesis allows for the generation of analogs for further structure-activity relationship studies.

References

Application Notes: The Baker–Venkataraman Rearrangement in Flavone Synthesis

The Baker–Venkataraman rearrangement is a cornerstone reaction in organic chemistry for the synthesis of 1,3-diketones and, subsequently, a variety of heterocyclic compounds, most notably flavones.[1][2][3] Flavones (2-phenylchromen-4-ones) and their derivatives are a significant class of flavonoids, which are secondary metabolites found in plants.[4] These compounds are of great interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.

The rearrangement itself involves the base-catalyzed intramolecular acyl transfer of an o-acyloxyaryl ketone to form an o-hydroxyaryl β-diketone.[5][6][7] This intermediate is then readily cyclized under acidic conditions to yield the flavone core.[1][8] The reaction provides a reliable and high-yielding route to construct the essential 1,3-dicarbonyl moiety, making it a preferred method over other syntheses like the Allan-Robinson or Kostanecki reactions in many applications.[1][3][7] Its versatility allows for the synthesis of a wide array of substituted flavones, which are crucial for developing structure-activity relationships (SAR) in drug discovery programs. The reaction has been adapted for various conditions, including microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[9][10]

Reaction Mechanism

The synthesis of flavones via the Baker-Venkataraman rearrangement is typically a three-step process:

-

Esterification: An o-hydroxyacetophenone is first acylated, usually with a benzoyl chloride, to form an o-benzoyloxyacetophenone.

-

Rearrangement: The ester undergoes a base-catalyzed rearrangement. A base abstracts an α-proton from the ketone to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. This intermediate subsequently collapses, reforming the carbonyl and opening the ring to yield a more stable phenolate, which upon workup gives the 1,3-diketone (o-hydroxydibenzoylmethane).[1][5]

-

Cyclization: The resulting 1,3-diketone is treated with a strong acid, which catalyzes an intramolecular condensation followed by dehydration to form the final flavone product.[1][4]

Caption: Reaction mechanism for flavone synthesis.

Experimental Protocols

The following protocols are based on established and widely cited procedures for the synthesis of flavone from o-hydroxyacetophenone.[4][11][12]

Protocol 1: Synthesis of o-Benzoyloxyacetophenone (Esterification)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add o-hydroxyacetophenone (10 g, 0.073 mol).

-

Add dry pyridine (15 mL), followed by the slow addition of benzoyl chloride (14.4 g, 0.102 mol).[4] An exothermic reaction will occur.

-

After the initial heat evolution subsides (approx. 20 minutes), pour the reaction mixture into a beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) while stirring vigorously.[4]

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid product sequentially with cold methanol (15 mL) and then with water (15 mL).[4][11]

-

Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone.

-

Dry the product, record the yield, and characterize (e.g., melting point, IR, NMR).

Protocol 2: Synthesis of o-Hydroxydibenzoylmethane (Rearrangement)

-

In a suitable flask, dissolve o-benzoyloxyacetophenone (7 g, 0.029 mol) in dry pyridine (27 mL).[4]

-

Heat the solution to 50 °C on a water bath or heating mantle.

-

Add finely crushed potassium hydroxide (KOH) pellets (~4 g, 0.07 mol) portion-wise while stirring. A yellow precipitate of the potassium salt should form.

-

Continue stirring at 50 °C for approximately 15-20 minutes.

-

Cool the mixture to room temperature and then carefully acidify with 10% aqueous acetic acid.

-

Collect the yellow solid product by vacuum filtration and wash with water.

-

The crude o-hydroxydibenzoylmethane can be used directly in the next step or recrystallized if desired.

Protocol 3: Synthesis of Flavone (Cyclization)

-

In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).[4]

-

With stirring, add concentrated sulfuric acid (1 mL) to the solution.

-

Heat the mixture in a boiling water bath for 1 hour, ensuring continuous stirring.[4]

-

Pour the hot reaction mixture onto crushed ice (130 g) with stirring.[4]

-

Allow the ice to melt completely, then collect the crude flavone by vacuum filtration.

-

Wash the product thoroughly with water until the filtrate is no longer acidic.

-

Recrystallize the crude product from a suitable solvent such as ligroin or petroleum ether to yield pure flavone.[4][11]

-

Dry the final product and record the yield, melting point, and spectroscopic data (IR, NMR).

Caption: A three-step workflow for flavone synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of flavone as described in the protocols.

Table 1: Reagents and Stoichiometry for Flavone Synthesis

| Step | Compound | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| 1. Esterification | o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 10.0 g | 0.073 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.4 g | 0.102 | ~1.4 | |

| Pyridine | C₅H₅N | 79.10 | 15 mL | - | Solvent | |

| 2. Rearrangement | o-Benzoyloxyacetophenone | C₁₅H₁₂O₃ | 240.26 | 7.0 g | 0.029 | 1.0 |

| Potassium Hydroxide | KOH | 56.11 | ~4.0 g | ~0.071 | ~2.4 | |

| Pyridine | C₅H₅N | 79.10 | 27 mL | - | Solvent | |

| 3. Cyclization | o-Hydroxydibenzoylmethane | C₁₅H₁₂O₃ | 240.26 | 4.5 g | 0.019 | 1.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 25 mL | - | Solvent | |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | - | Catalyst |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Conditions | Duration | Typical Yield | Ref. |

| 1 | Esterification | Pyridine, Room Temp. | ~20 min | ~90-95% | [11] |

| 2 | Rearrangement | KOH/Pyridine, 50 °C | ~20 min | Variable | [11] |

| 3 | Cyclization | H₂SO₄/AcOH, 100 °C | 1 hour | 94-97% | [11] |

| Overall | Flavone Synthesis | Three-step procedure | ~3-4 hours | 59-68% | [11] |

| Alternative | Microwave-assisted | Pyridine, KOH, Microwave | 10 min | 68-72% | [10] |

References

- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. chemmethod.com [chemmethod.com]

- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mentis.uta.edu [mentis.uta.edu]

Application Notes and Protocols for Selective Epoxidation of Neocyclomorusin Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the selective epoxidation techniques pertinent to the synthesis of Neocyclomorusin, a bioactive pyranoflavone. The protocols are based on established synthetic routes and offer insights into alternative methodologies. The information is intended to guide researchers in the chemical modification of this compound and related flavonoids for drug discovery and development.

Introduction

This compound is a natural pyranoflavone that has garnered interest for its biological activities, including antibacterial properties. A key step in the total synthesis of this compound involves the selective epoxidation of a prenyl (3,3-dimethylallyl) group on a flavonoid precursor. This transformation is crucial for the subsequent construction of the characteristic seven-membered O-heterocycle of the final product. This document details the established method using meta-chloroperoxybenzoic acid (m-CPBA) and discusses potential alternative techniques.

Established Method: Selective Epoxidation using m-CPBA

The most commonly cited method for the selective epoxidation of the this compound precursor utilizes meta-chloroperoxybenzoic acid (m-CPBA). This reagent is a widely used peroxy acid for the epoxidation of alkenes due to its relative stability and ease of handling. The reaction is stereospecific, typically proceeding via a syn-addition of the oxygen atom to the double bond. In the context of this compound synthesis, the presence of a nearby hydroxyl group can influence the diastereoselectivity of the epoxidation.

Experimental Protocol

The following protocol is adapted from the total synthesis of this compound and related flavones.[1][2]

Materials:

-

This compound precursor (containing a prenyl group)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound precursor (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Base: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base is crucial for neutralizing the m-chlorobenzoic acid byproduct, which can promote epoxide ring-opening.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in CH₂Cl₂ to the stirred reaction mixture over a period of 30-60 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude epoxide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Quantitative Data

The following table summarizes the reported yield for a similar epoxidation reaction in the synthesis of morusin, a structurally related natural product.[3] It is important to note that this yield is reported over two steps: epoxidation and subsequent hydrolysis.

| Precursor | Reagents | Conditions | Product | Yield (over 2 steps) | Reference |

| Morusin Precursor (Compound 274) | 1. m-CPBA, K₂CO₃2. KOH | 1. 0-5 °C2. Hydrolysis | Morusin | 45% | [3] |

Alternative Epoxidation Techniques

While m-CPBA is a reliable reagent, other methods for the selective epoxidation of electron-rich alkenes, such as the prenyl group in flavonoids, can be considered. These alternatives may offer advantages in terms of selectivity, reaction conditions, or environmental impact.

Dimethyldioxirane (DMDO)

Dimethyldioxirane, generated in situ from potassium peroxymonosulfate (Oxone) and acetone, is a powerful and neutral epoxidizing agent. It can be effective for the epoxidation of electron-rich double bonds in sensitive substrates.

General Considerations:

-

Reaction Conditions: Typically carried out at low temperatures (e.g., -78 °C to 0 °C) in solvents like acetone or dichloromethane.

-

Advantages: Neutral reaction conditions can prevent acid-catalyzed side reactions. The work-up is often simpler as the byproduct is acetone.

-

Challenges: DMDO is a volatile and potentially explosive reagent, requiring careful handling and preparation.

Enzymatic Epoxidation

Biocatalytic approaches offer a green and highly selective alternative to chemical methods. Enzymes such as peroxygenases can catalyze the epoxidation of alkenes using hydrogen peroxide as the oxidant.

General Considerations:

-

Enzymes: Unspecific peroxygenases (UPOs) have shown the ability to epoxidize terminal alkenes.[4][5]

-

Reaction Conditions: Typically performed in aqueous buffer systems, often with a co-solvent to improve substrate solubility. Reactions are conducted at or near room temperature.

-

Advantages: High selectivity (regio- and enantioselectivity) is often achievable. The reactions are performed under mild and environmentally benign conditions.

-

Challenges: Enzyme availability, stability, and substrate scope can be limiting factors. Optimization of reaction parameters such as pH, temperature, and co-solvent is often required.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for this compound

The following diagram illustrates the key synthetic steps leading to this compound, highlighting the crucial selective epoxidation step.

Caption: Synthetic workflow for this compound.

Postulated Antibacterial Signaling Pathway of Prenylated Flavonoids

While the specific molecular target of this compound has not been definitively identified, prenylated flavonoids are known to exert their antibacterial effects primarily through the disruption of the bacterial cell membrane. The following diagram illustrates a plausible signaling pathway for this mechanism of action.

Caption: Postulated antibacterial signaling pathway.

Conclusion

The selective epoxidation of the prenyl group is a pivotal step in the synthesis of this compound. The established m-CPBA protocol provides a reliable method for this transformation. For researchers seeking alternative approaches, dimethyldioxirane and enzymatic methods present viable options that may offer advantages in specific contexts. Further investigation into the precise molecular targets of this compound will be crucial for a complete understanding of its antibacterial activity and for the rational design of more potent derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antioxidant Activity of Neocyclomorusin using the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocyclomorusin, a flavonoid, is a subject of growing interest for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Antioxidants can mitigate this damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of compounds.[1][2] This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a stable free radical that presents a deep purple color in solution and absorbs strongly at approximately 517 nm.[2] When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound being tested.[2][3]

Quantitative Data Summary

| Compound | IC50 (µg/mL) [Example Data] | Standard Deviation (±) |

| This compound | 85.5 | 4.2 |

| Ascorbic Acid (Standard) | 50.2 | 2.8 |

| Quercetin (Standard) | 25.8 | 1.9 |

Note: The data presented above is for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound.

1. Materials and Reagents:

-

This compound (of known purity)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Quercetin (as a positive control)[1]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C. The solution should be freshly prepared.

-

This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or ethanol to prepare a stock solution.

-

Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Standard (Ascorbic Acid/Quercetin) Working Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the test compound.

3. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard solution to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol or ethanol and 100 µL of the sample solution (without DPPH).

-

For the control, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution (without the test compound).

-

Mix the contents of the wells gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the sample (DPPH solution with the test compound).

5. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical. This can be calculated using linear regression analysis.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the understanding of the experimental process and the potential biological relevance of this compound's antioxidant activity, the following diagrams are provided.

Caption: Workflow for the DPPH antioxidant assay.

Caption: Potential antioxidant signaling pathway modulation.

Potential Mechanism of Action and Signaling Pathways

Flavonoids, such as this compound, can exert their antioxidant effects through various mechanisms.[4] Beyond direct radical scavenging, they may also influence intracellular signaling pathways related to the cellular antioxidant response. One of the key pathways is the Keap1-Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. While not yet specifically demonstrated for this compound, this represents a plausible and significant mechanism by which it may confer cellular protection.

Conclusion

The DPPH assay is a reliable and straightforward method for evaluating the free radical scavenging activity of this compound. The provided protocol offers a standardized approach for researchers. Further investigations into the modulation of cellular signaling pathways, such as the Nrf2-Keap1 pathway, will provide a more comprehensive understanding of this compound's antioxidant and potential therapeutic effects.

References

Application Notes and Protocols for Neocyclomorusin in In Vitro Cancer Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neocyclomorusin is a prenylated flavonoid and a derivative of morusin, a class of natural compounds isolated from the root bark of Morus alba (white mulberry). Prenylated flavonoids from Morus alba have garnered significant attention in cancer research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. While extensive research has been conducted on the parent compound, morusin, specific data on this compound is emerging. This document provides detailed application notes and protocols primarily based on the well-documented in vitro anticancer activities of the closely related compound, morusin, to serve as a comprehensive guide for initiating research with this compound. It is anticipated that this compound may exhibit similar mechanisms of action, including the induction of apoptosis and cell cycle arrest. One study has indicated that this compound exhibits excellent cytotoxic effects on human cervical epithelioid carcinoma (HeLa) cell lines with an IC50 value of less than 10 µg/mL[1].

Data Presentation: In Vitro Anticancer Activity of Morusin

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of morusin on various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Morusin in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| HeLa | Cervical Cancer | 0.64 ± 0.14 | MTT Assay | [2] |

| MCF-7 | Breast Cancer | 3.21 ± 0.87 | MTT Assay | [2] |

| Hep3B | Hepatocellular Carcinoma | 3.09 ± 0.67 | MTT Assay | [2] |

| HGC-27 | Gastric Cancer | 13.84 | MTT Assay | [2] |

| BGC-823 | Gastric Cancer | 18.27 | MTT Assay | [2] |

| MKN-45 | Gastric Cancer | 21.28 | MTT Assay | [2] |

| SGC-7901 | Gastric Cancer | 39.32 | MTT Assay | [2] |

| NCI-H292 | Lung Cancer | ~9 | MTT Assay | [2] |

| A549 | Lung Cancer | ~9 | MTT Assay | [2] |

Key Mechanisms of Action

Based on studies of morusin, the anticipated anticancer mechanisms of this compound likely involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Modulation of Signaling Pathways: Interfering with key pathways that regulate cancer cell growth, survival, and metastasis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound. These protocols are based on standard methodologies widely used in cancer research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualizations

Studies on morusin have identified its interaction with several key signaling pathways involved in cancer progression. This compound may target similar pathways.

STAT3 Signaling Pathway

Morusin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer and promotes cell proliferation and survival.

Caption: this compound's potential inhibition of the STAT3 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that can be targeted by morusin.

Caption: Potential inhibitory effect of this compound on the MAPK/ERK pathway.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of this compound's anticancer properties.

Caption: A standard workflow for in vitro anticancer drug screening.

Conclusion

This compound, as a derivative of the well-studied anticancer agent morusin, holds significant promise for in vitro cancer research. The application notes and protocols provided herein, though largely based on data from morusin, offer a robust framework for initiating investigations into the bioactivity of this compound. Researchers are encouraged to use this guide as a starting point and to optimize the experimental conditions for their specific cancer models. Further studies are warranted to elucidate the precise mechanisms of action and the full therapeutic potential of this compound.

References

Application Notes and Protocols for Neocyclomorusin as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocyclomorusin, a pyranoflavone found in plants of the Moraceae family, has been identified as a potential radical scavenger.[1] Flavonoids, a broad class of plant secondary metabolites, are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them.[2] The structural characteristics of flavonoids, including the presence and position of hydroxyl groups, play a significant role in their antioxidant and radical scavenging activities.[2] These compounds are of interest in drug development for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. While research into the biological activities of this compound is ongoing, initial findings suggest it possesses notable radical scavenging capabilities.[1]

These application notes provide an overview of the radical scavenging activity of this compound, supported by available data, and offer detailed protocols for assessing its efficacy using common in vitro assays.

Data Presentation

The radical scavenging activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the scavenger required to reduce the initial concentration of a given radical by 50%. A lower IC50 value indicates higher radical scavenging potency.

Table 1: Radical Scavenging Activity of this compound

| Compound | Assay | IC50 Value |

| This compound | DPPH | 0.73 ± 0.01 mg/mL[1] |

Note: The specific assay conditions under which this IC50 value was determined are not detailed in the available literature. The protocols provided below represent standard methodologies for such assessments.

Mandatory Visualizations

Experimental Workflow for Radical Scavenging Assays

Caption: Workflow for determining the radical scavenging activity of this compound.

Potential Role of this compound in Mitigating Oxidative Stress

Caption: this compound's potential role in neutralizing reactive oxygen species.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS radical scavenging assays. These should be adapted and optimized for specific experimental conditions.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound by measuring its ability to reduce the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-